1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol is a fluorinated organic compound. It is known for its high polarity and ionizing power, making it useful in various chemical reactions and applications. The compound’s unique structure, which includes both a hexafluoroisopropyl group and a methylpyridinyl group, contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with hexafluoropropylene and 6-methylpyridine.
Formation of Hexafluoroacetone: Hexafluoropropylene is converted to hexafluoroacetone through a series of reactions.
Hydrogenation: Hexafluoroacetone is then hydrogenated to form this compound.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel-Crafts-type reactions.
Medicine: Its high polarity and ionizing power make it useful in various pharmaceutical formulations.
Industry: It is employed in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol involves its high polarity and ionizing power. These properties facilitate the formation of reactive intermediates in chemical reactions. The compound can act as a catalyst in various reactions, enhancing the efficiency and selectivity of the processes .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is also highly polar and used in similar applications, but lacks the pyridine ring, making it less versatile in certain reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of a pyridine ring, it is used in different industrial applications.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: This compound includes a phenyl group, which alters its reactivity and applications compared to the pyridine-containing compound.
Properties
Molecular Formula |
C9H7F6NO |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(6-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-3-2-4-6(16-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI Key |
JKKJECUMUWLDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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